Optimized Physicochemical Profile for Drug Discovery: Lipophilicity vs. Unsubstituted 3-Acetylindole
1-(2-Methyl-1H-indol-3-yl)ethanone demonstrates an optimized lipophilicity profile, quantified by its XLogP3 value of 2.1, which is directly calculated by PubChem. In contrast, the closest non-methylated analog, 3-acetylindole (CAS 703-80-0), has a significantly lower computed XLogP3 value of 1.6 [1]. This quantifiable difference is crucial as the methyl group on 1-(2-methyl-1H-indol-3-yl)ethanone enhances its passive membrane permeability potential while maintaining a desirable range for oral bioavailability (Lipinski's Rule of Five).
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-Acetylindole (CAS 703-80-0), XLogP3: 1.6 |
| Quantified Difference | +0.5 log unit (higher lipophilicity) |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This higher lipophilicity improves the compound's utility as a starting point for designing molecules with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, offering a distinct advantage in early-stage drug discovery where permeability is a key selection criterion.
- [1] PubChem. (2025). Compound Summary for CID 285754 (1-(2-methyl-1H-indol-3-yl)ethan-1-one) and CID 10623 (3-acetylindole). National Center for Biotechnology Information. Retrieved April 21, 2026. View Source
